molecular formula C12H11F3O2S B13783900 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester

3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester

Cat. No.: B13783900
M. Wt: 276.28 g/mol
InChI Key: ILIHJUQLUVJLEF-VMPITWQZSA-N
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Description

3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propenoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the double bond in the propenoic acid ester can yield the corresponding saturated ester.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

Industry: In the materials science industry, the compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenol
  • [4-(Trifluoromethyl)phenyl]methylphosphonic acid

Comparison: Compared to these similar compounds, 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester is unique due to the presence of both the trifluoromethylthio group and the propenoic acid ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3O2S

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl (E)-3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H11F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-8H,2H2,1H3/b8-5+

InChI Key

ILIHJUQLUVJLEF-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)SC(F)(F)F

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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